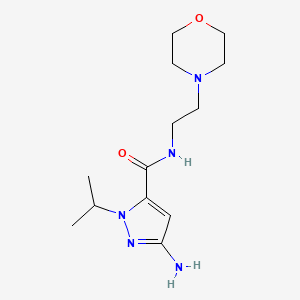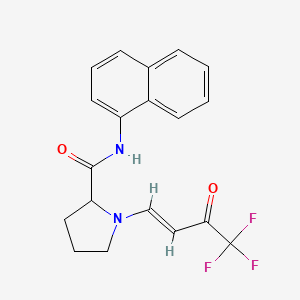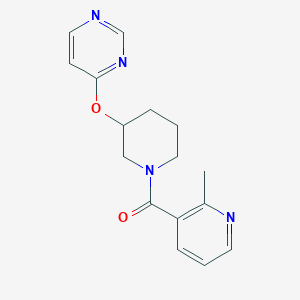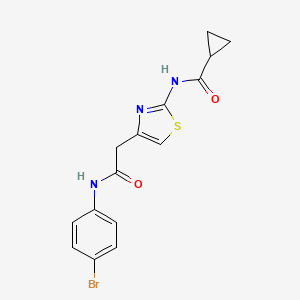
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide (AMPP) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of several key enzymes and proteins, making it a promising candidate for the treatment of a variety of diseases.
Mecanismo De Acción
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of several key enzymes and proteins, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. By inhibiting this pathway, 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide can induce apoptosis and inhibit tumor growth. 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide also inhibits the activity of several other proteins, including the NF-κB pathway, which is involved in inflammation, and the JAK/STAT pathway, which is involved in immune response.
Biochemical and Physiological Effects:
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and reduction of inflammation. 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has also been shown to protect neurons from oxidative stress and cell death, making it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its small size, which allows it to easily penetrate cells and tissues. However, 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide, including:
1. Further studies on the mechanism of action of 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide, including its effects on other signaling pathways and proteins.
2. Development of more potent and selective inhibitors of the PI3K/AKT/mTOR pathway.
3. Evaluation of the efficacy of 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide in preclinical and clinical studies for the treatment of cancer, inflammation, and neurodegenerative disorders.
4. Investigation of the potential use of 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide in combination with other therapies, such as chemotherapy or radiation therapy.
5. Development of new formulations of 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of isopropylamine with 2-morpholin-4-ylethylamine to form a secondary amine. This intermediate is then reacted with 3-amino-1H-pyrazole-5-carboxylic acid to form the final product, 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of several key enzymes and proteins involved in tumor growth and metastasis. In inflammation, 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorders, 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been shown to protect neurons from oxidative stress and cell death.
Propiedades
IUPAC Name |
5-amino-N-(2-morpholin-4-ylethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-10(2)18-11(9-12(14)16-18)13(19)15-3-4-17-5-7-20-8-6-17/h9-10H,3-8H2,1-2H3,(H2,14,16)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKGOPJYVGCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577871.png)


![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-3-phenylpropanoic acid](/img/structure/B2577877.png)





![3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B2577888.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2577890.png)
